molecular formula C11H12N2O2 B8728880 N,N-Dimethyl-3-(4-nitrophenyl)prop-2-yn-1-amine CAS No. 104097-50-9

N,N-Dimethyl-3-(4-nitrophenyl)prop-2-yn-1-amine

Cat. No.: B8728880
CAS No.: 104097-50-9
M. Wt: 204.22 g/mol
InChI Key: RLERYLSFSGSSTR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(4-nitrophenyl)prop-2-yn-1-amine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

104097-50-9

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N,N-dimethyl-3-(4-nitrophenyl)prop-2-yn-1-amine

InChI

InChI=1S/C11H12N2O2/c1-12(2)9-3-4-10-5-7-11(8-6-10)13(14)15/h5-8H,9H2,1-2H3

InChI Key

RLERYLSFSGSSTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

190 ml (4.2 mmol) of dimethylamine dissolved in 2.5 ml of dichloromethane are added dropwise at 0° C. to a solution of 0.7 g (2.1 mmol) of 4-[3-(p-tolylsulphonyloxy)-prop-1-ynyl]-nitrobenzene in 10 ml of dichloromethane. The cooling is stopped and the mixture is stirred for 18 hours at ambient temperature. Then the reaction solution is washed with water and freed from solvent. The residue is chromatographed on silica gel (dichloromethane/methanol=10:1). The product is obtained as an oil.
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
4-[3-(p-tolylsulphonyloxy)-prop-1-ynyl]-nitrobenzene
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tri-t-butylphosphine (0.25 M in dioxane, 11.9 ml, 3.0 mmol, 0.2 eq.), 3-dimethylamino-1-propyne (2.2 ml, 20.8 mmol, 1.4 eq.), and diisopropylamine (2.7 ml, 19.3 mmol, 1.3 eq.) are added sequentially to a mixture of 4-bromonitrobenzene (3 g, 14.9 mmol), copper (I) iodide (198 mg, 1.0 mmol, 0.07 eq.), and Pd(PhCN)2Cl2 (570 mg, 1.5 mmol, 0.1 eq.) in dioxane (20 ml), under an argon atmosphere. The resulting mixture is stirred for 22 h at RT and concentrated. The residue is dissolved in EE and water and filtered through a pad of celite. The aqueous layer is separated and extracted with EE. The organic phase is washed with brine, dried (sodium sulfate), filtered and concentrated. Purification of the residue by silica gel column chromatography (DCM/MeOH+1% NH3aq, 95:5) affords 2.72 g of the title compound as a brown oil: ESI-MS: 205.0 [MH]+; tR=2.51 min (purity: 100%, gradient J); TLC: Rf=0.41 (DCM/MeOH+1% NH3aq, 95:5).
Quantity
11.9 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
198 mg
Type
catalyst
Reaction Step One
Name
Pd(PhCN)2Cl2
Quantity
570 mg
Type
catalyst
Reaction Step One

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